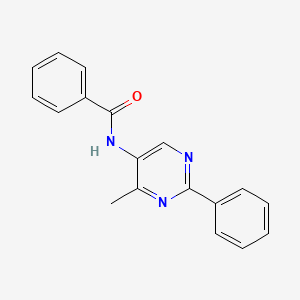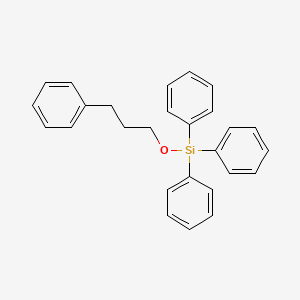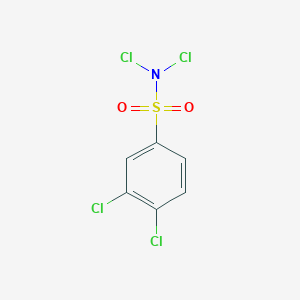![molecular formula C16H13NS B12600727 2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole CAS No. 881030-15-5](/img/structure/B12600727.png)
2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole is an organic compound that features a biphenyl group attached to a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole typically involves the coupling of a biphenyl derivative with a thiazole precursor. One common method involves the use of Grignard reagents. For example, 4-bromotoluene can be reacted with magnesium in anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide. This intermediate is then coupled with a thiazole derivative under nitrogen atmosphere to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and protective equipment, are crucial due to the potential toxicity of some reagents used in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the biphenyl moiety, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced biphenyl-thiazole derivative.
Substitution: Formation of halogenated or nitrated biphenyl-thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The biphenyl moiety can intercalate with DNA, disrupting its function, while the thiazole ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Thiazole: A heterocyclic compound containing both sulfur and nitrogen atoms in a five-membered ring.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole is unique due to the combination of the biphenyl and thiazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not observed in the individual components .
Eigenschaften
CAS-Nummer |
881030-15-5 |
|---|---|
Molekularformel |
C16H13NS |
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
4-methyl-2-(2-phenylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C16H13NS/c1-12-11-18-16(17-12)15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI-Schlüssel |
OPPAUDSULLZSNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)C2=CC=CC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[3-(Hexyloxy)-4-(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12600648.png)
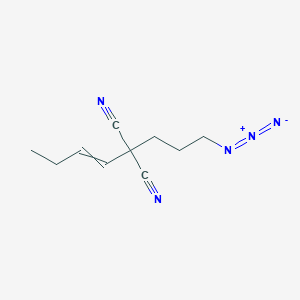

![Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12600676.png)
![4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline](/img/structure/B12600684.png)
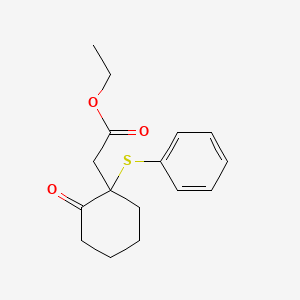


![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)
